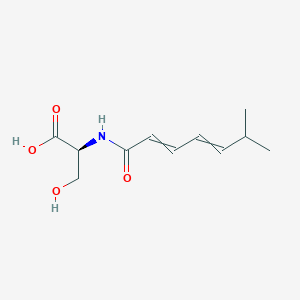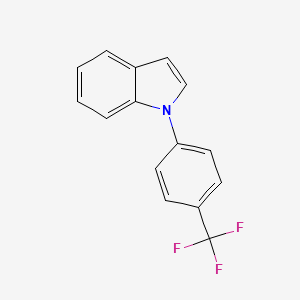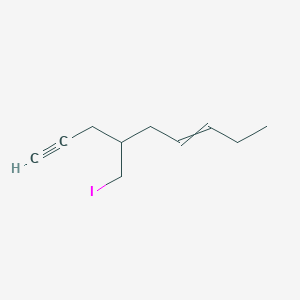
4-(Iodomethyl)non-6-en-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Iodomethyl)non-6-en-1-yne is an organic compound with the molecular formula C10H15I It is characterized by the presence of an iodine atom attached to a methyl group, which is further connected to a non-6-en-1-yne structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)non-6-en-1-yne typically involves the iodination of a precursor compound. One common method is the reaction of 6-nonen-1-yne with iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Iodomethyl)non-6-en-1-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic reagents.
Addition Reactions: The alkyne group can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Halogenation: Halogens like bromine or chlorine in the presence of light or a catalyst.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Addition: Formation of dihalides or hydrogenated products.
Oxidation/Reduction: Formation of alcohols, ketones, or alkanes.
Applications De Recherche Scientifique
4-(Iodomethyl)non-6-en-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive iodine atom.
Medicine: Explored for its potential use in radiolabeling and imaging studies.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Iodomethyl)non-6-en-1-yne involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The alkyne group can undergo addition reactions, forming various intermediates and products. These reactions are often initiated by the formation of reactive intermediates, such as radicals or carbocations, which then proceed through well-defined pathways to yield the final products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Bromomethyl)non-6-en-1-yne
- 4-(Chloromethyl)non-6-en-1-yne
- 4-(Fluoromethyl)non-6-en-1-yne
Uniqueness
4-(Iodomethyl)non-6-en-1-yne is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution reactions, providing different reaction pathways and products.
Propriétés
Numéro CAS |
656234-82-1 |
|---|---|
Formule moléculaire |
C10H15I |
Poids moléculaire |
262.13 g/mol |
Nom IUPAC |
4-(iodomethyl)non-6-en-1-yne |
InChI |
InChI=1S/C10H15I/c1-3-5-6-8-10(9-11)7-4-2/h2,5-6,10H,3,7-9H2,1H3 |
Clé InChI |
KIXNINVBBCGCLM-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC(CC#C)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


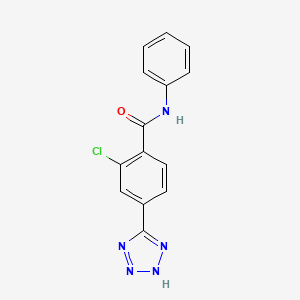
![1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)-](/img/structure/B12518439.png)
![3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one](/img/structure/B12518445.png)
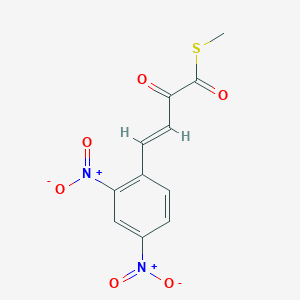
![N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12518449.png)
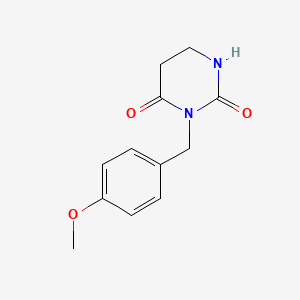

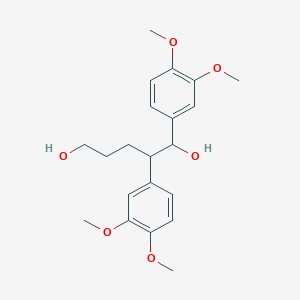
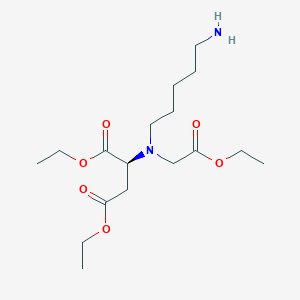
![11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B12518485.png)

![6-[2-(2-chloro-6-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12518500.png)
